PFM01

概要

説明

PFM01は、MRE11エンドヌクレアーゼの阻害剤として知られる化合物です。 ミリンの誘導体であり、具体的にはN-アルキル化されており、非相同末端結合と相同組換えによる二本鎖切断修復の調節に使用されます 。この化合物は、DNA修復の分野で重要な意味を持ち、主に科学研究で使用されています。

準備方法

PFM01は、ミリンから始まる一連の化学反応によって合成されます。合成経路には、ミリンのN-アルキル化によるthis compoundの生成が含まれます。 反応条件には通常、ジメチルスルホキシド(DMSO)やエタノールなどの溶媒の使用が含まれ、この化合物は特定の濃度でこれらの溶媒に可溶です 。工業生産方法は同様の合成経路に従いますが、研究目的の需要を満たすために規模が拡大されています。

化学反応の分析

PFM01は、次のようなさまざまな種類の化学反応を起こします。

酸化: this compoundは特定の条件下で酸化される可能性がありますが、詳細な酸化経路は広く文書化されていません。

置換: this compoundは、特にその官能基を含む置換反応を起こす可能性があります。

これらの反応で使用される一般的な試薬には、DMSOやエタノールが含まれ、生成される主要な生成物は、特定の反応条件によって異なります 。

科学的研究の応用

PFM01は、化学、生物学、医学の分野で広く科学研究に使用されています。主な用途は、DNA修復機構の研究です。this compoundは、DNAの二本鎖切断修復に重要な役割を果たすMRE11エンドヌクレアーゼを阻害します。 これにより、非相同末端結合と相同組換えの経路を研究するための貴重なツールとなります 。

生物学および医学において、this compoundは、がんやその他の遺伝性疾患に関連する多くの場合、DNA修復欠損症の根底にある分子メカニズムを理解するために使用されます。 MRE11を阻害することで、研究者はDNA修復の障害の影響を研究し、潜在的な治療戦略を開発することができます 。

作用機序

PFM01は、MRE11のエンドヌクレアーゼ活性を選択的に阻害することでその効果を発揮します。この阻害は、二本鎖切断修復プロセスを破壊し、特に非相同末端結合と相同組換えの選択に影響を与えます。 This compoundは、ミリンやPFM39が占める部位とは異なる、二量体界面付近の部位でMRE11を標的にし、エキソヌクレアーゼ活性を損なうことなく、エンドヌクレアーゼ活性を選択的に阻害することができます 。

類似化合物との比較

PFM01は、ミリンやPFM39などの他の類似化合物と比較されます。3つの化合物はすべてMRE11を阻害しますが、this compoundはエンドヌクレアーゼ活性を選択的に阻害するという点でユニークです。 ミリンとPFM39はエンドヌクレアーゼとエキソヌクレアーゼの両方の活性を阻害する一方で、this compoundはエンドヌクレアーゼ機能を特異的に標的にするため、DNA修復機構を研究するためのより精密なツールとなります 。

類似化合物

- ミリン

- PFM39

これらの化合物は、this compoundと構造的に類似していますが、研究における特定の阻害作用と応用が異なります 。

生物活性

PFM01 is a potent inhibitor of the MRE11 endonuclease, which plays a crucial role in DNA double-strand break (DSB) repair pathways. This compound has been studied extensively for its biological activity, particularly in enhancing non-homologous end joining (NHEJ) while reducing homologous recombination. The following sections detail the biological activity of this compound, including its mechanisms, research findings, and case studies.

This compound specifically inhibits the endonuclease activity of MRE11, a key component of the MRE11-RAD50-NBS1 (MRN) complex involved in DSB repair. The inhibition of this enzyme prevents the resection of DSBs, thereby promoting NHEJ over homologous recombination. This shift in repair pathway preference is significant for cellular responses to DNA damage and has implications for cancer therapy and genetic stability.

Key Findings on Mechanism

- Inhibition of Endonuclease Activity : this compound effectively blocks the endonuclease function of MRE11, as demonstrated in various assays that measure nuclease activity. This inhibition is crucial for preventing excessive resection at DSBs, which could lead to genomic instability .

- Enhancement of NHEJ : By preventing DSB resection, this compound enhances NHEJ, a repair mechanism that does not require extensive homology and is often utilized in non-dividing cells or in response to rapid DNA damage .

Experimental Studies

Several studies have explored the effects of this compound on cellular responses to DNA damage:

- Cellular Assays : In mammalian cell lines treated with ionizing radiation, the addition of this compound resulted in a significant reduction in RAD51 foci formation, indicating impaired homologous recombination due to inhibited resection .

- Nuclease Activity Analysis : Nuclease assays confirmed that this compound specifically inhibits MRE11's endonuclease activity without significantly impacting its exonuclease function. This selective inhibition is critical for understanding its potential therapeutic applications .

- Impact on Senescence : In studies involving oncogene-induced senescence (OIS), treatment with this compound restored cell proliferation rates comparable to controls, suggesting that both endonuclease and exonuclease activities contribute to OIS mechanisms .

Data Table: Summary of Biological Activities

Case Study 1: Impact on Cancer Therapy

A study investigated the use of this compound in combination with radiotherapy in cancer cell lines. The results indicated that cells treated with this compound exhibited enhanced sensitivity to radiation due to impaired DSB repair capabilities. This suggests that this compound may be beneficial as an adjunct therapy to increase the efficacy of radiotherapy.

Case Study 2: Genetic Stability in Model Organisms

In model organisms, this compound was shown to affect genetic stability by altering DNA repair pathways. The inhibition of MRE11's endonuclease activity led to increased mutation rates under conditions of stress, highlighting the compound's potential impact on genome integrity.

特性

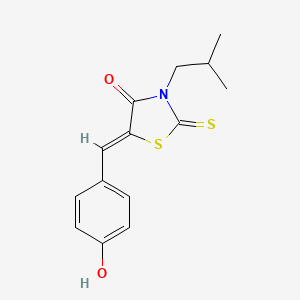

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S2/c1-9(2)8-15-13(17)12(19-14(15)18)7-10-3-5-11(16)6-4-10/h3-7,9,16H,8H2,1-2H3/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPURHDUTZUYAFI-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。